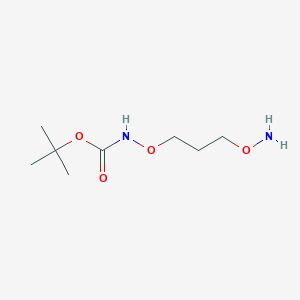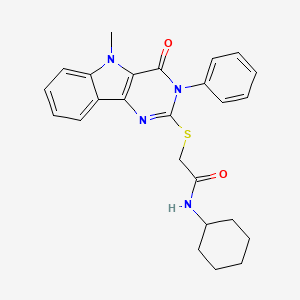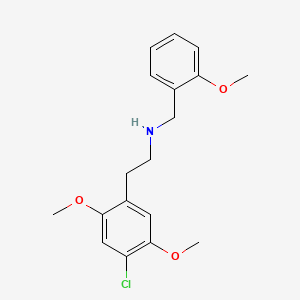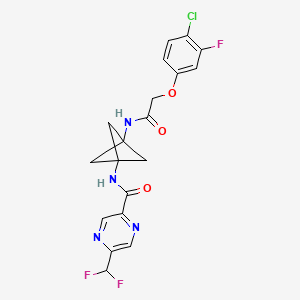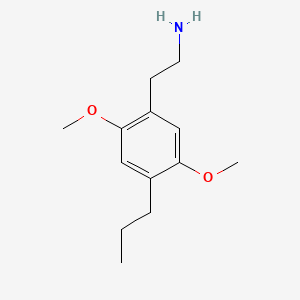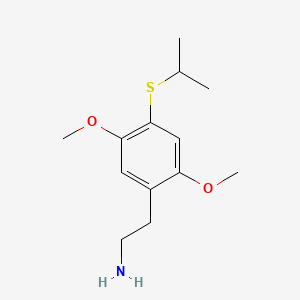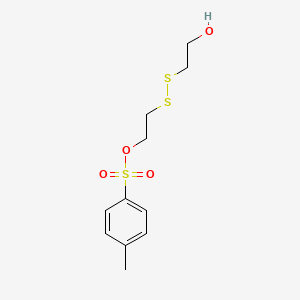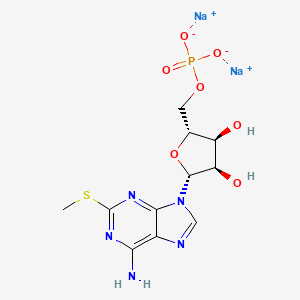
7ACC2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid (BCA) is a synthetic compound that has been studied for its potential applications in medicine, biology, and biochemistry. BCA is a useful chemical for research purposes due to its ability to act as a substrate in a variety of enzymatic reactions. BCA is also of interest due to its ability to interact with a wide range of biological molecules, including proteins, peptides, and nucleic acids.
Aplicaciones Científicas De Investigación
Investigación del Cáncer: Impacto en la Capacidad de Proliferación de Adenocarcinoma Pancreático
7ACC2 ha sido estudiado por sus efectos en las propiedades de proliferación de células de adenocarcinoma pancreático humano. El compuesto inhibe el transportador de monocarboxilato-1 (MCT1), que media la importación celular de lactato. Esta inhibición puede proteger contra la apoptosis inducida por gemcitabina en células de cáncer pancreático positivas para MCT1, mientras que las células negativas para MCT1 no muestran esta protección. Además, this compound interrumpe la mejora dependiente de lactato de los marcadores de proliferación y la resistencia a los medicamentos, lo que sugiere una posible aplicación terapéutica para atacar el metabolismo de las células cancerosas {svg_1}.
Trastornos Metabólicos: Efectos Antidiabéticos
En el contexto de los trastornos metabólicos, se ha informado que this compound actúa como un inhibidor del transportador de piruvato mitocondrial (MPC). Esta inhibición conduce a una mejor tolerancia a la glucosa en ratones obesos inducidos por la dieta. Los efectos agudos de reducción de la glucosa del compuesto pueden atribuirse a la supresión de la gluconeogénesis hepática, lo que indica su potencial como agente antidiabético {svg_2}.
Función Mitocondrial: Inhibición del Transporte de Piruvato
El papel de this compound en la inhibición del transporte de piruvato mitocondrial se ha identificado como un mecanismo que bloquea la absorción de lactato extracelular. Esta acción tiene implicaciones para comprender el metabolismo celular y podría informar el desarrollo de tratamientos para afecciones asociadas con alteraciones de la función mitocondrial {svg_3}.
Relevancia Clínica: Coexpresión con MCT1 en Tejidos Humanos
La relevancia clínica de this compound está respaldada por la detección de coexpresión con MCT1 y factores de reprogramación en tejidos de adenocarcinoma pancreático humano. Este hallazgo subraya el potencial de this compound para ser utilizado en entornos clínicos para atacar vías metabólicas específicas en el tratamiento del cáncer {svg_4}.
Mecanismo De Acción
- Role : MCTs are membrane proteins responsible for transporting monocarboxylates (such as lactate) across cell membranes. In cancer cells, MCTs play a crucial role in lactate exchange between glycolytic (lactate-producing) and oxidative (lactate-consuming) cells, promoting tumor growth .
- Inward-Open Conformation : In the presence of 7ACC2 or when the proton-coupling residue Asp309 is neutralized by Asn, MCT1 adopts an inward-open structure. This inhibits lactate uptake and promotes intracellular pyruvate accumulation .
- Lactate Flux Inhibition : this compound effectively blocks lactate uptake by inhibiting MCT1 and MCT4. This disrupts the lactate-based metabolic symbiosis observed in cancer cells, potentially limiting tumor growth .
- Glycolysis Stimulation : Interestingly, MCT1 inhibition by this compound stimulates glycolysis, which may impact cancer cell survival and growth .
- Mitochondrial Respiration Inhibition : In spheroids, this compound leads to cytotoxic effects by inhibiting mitochondrial respiration. This could contribute to its anticancer activity .
Target of Action
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDQPFUOFAMRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of 7ACC2 and how does it impact cancer cells?
A: this compound acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [, , , , ]. This carrier protein is responsible for transporting pyruvate, a product of glucose metabolism, into the mitochondria for energy production. By blocking this process, this compound disrupts the ability of cancer cells to utilize lactate as an energy source, particularly in the context of the "reverse Warburg effect" [, ]. This metabolic disruption can lead to reduced tumor growth and enhanced sensitivity to treatments like radiotherapy [].
Q2: How does the inhibition of lactate uptake by this compound specifically affect tumor growth and progression?
A: Many tumors exhibit a metabolic symbiosis where some cancer cells rely on glycolysis and produce lactate, while others, often referred to as "reverse Warburg" cells, take up this lactate via MCT1 (Monocarboxylate Transporter 1) and utilize it for oxidative phosphorylation [, ]. This compound, by inhibiting MPC, disrupts this lactate uptake and utilization, leading to:
- Tumor reoxygenation: Inhibiting lactate-fueled metabolism can lead to increased oxygen availability within the tumor microenvironment, making it more susceptible to radiotherapy [].
- Inhibition of stemness properties: Research suggests that lactate uptake via MCT1 can contribute to stemness properties in certain cancer cells, making them more resistant to treatment and prone to recurrence. This compound, by blocking this uptake, can potentially reverse these effects [].
Q3: What is the structural information available for this compound?
A3: While the exact spectroscopic data hasn't been detailed in the provided abstracts, the chemical structure of this compound (7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) allows for the deduction of key information:
Q4: Are there any known resistance mechanisms to this compound in cancer cells?
A4: While the provided research doesn't explicitly discuss resistance mechanisms specific to this compound, it's a crucial aspect to consider for any potential anticancer agent. Future studies are needed to determine if and how cancer cells might develop resistance to this compound, such as potential upregulation of alternative metabolic pathways or mutations in the MPC itself.
Q5: What are the potential future directions for research on this compound?
A5: Several avenues of research can further elucidate the potential of this compound as an anticancer therapeutic:
- In vivo studies: Further preclinical studies are crucial to validate the in vitro findings and assess the efficacy and safety of this compound in animal models [].
- Combination therapies: Evaluating this compound in combination with other anticancer therapies, such as radiotherapy or chemotherapy, could lead to synergistic effects and improved treatment outcomes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B604936.png)


